Home > Products > Screening Compounds P84970 > N-Desmethyl selumetinib
N-Desmethyl selumetinib - 606143-88-8

N-Desmethyl selumetinib

Catalog Number: EVT-8954600
CAS Number: 606143-88-8
Molecular Formula: C16H13BrClFN4O3
Molecular Weight: 443.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

N-Desmethyl selumetinib is derived from the metabolism of selumetinib, which is primarily metabolized in the liver. The metabolic pathway involves several enzymatic processes, including N-demethylation, which transforms selumetinib into its active metabolite, N-desmethyl selumetinib. This compound is also noted for its presence in various biological fluids following the administration of selumetinib.

Classification

N-Desmethyl selumetinib falls under the category of pharmaceutical metabolites. It is classified as a small molecule and is part of the class of compounds known as benzodiazoles, which are characterized by their fused ring structure that includes a benzene ring and a diazole ring.

Synthesis Analysis

Methods

The synthesis of N-desmethyl selumetinib occurs through metabolic processes rather than traditional synthetic routes. The primary method involves the enzymatic action of cytochrome P450 enzymes, particularly CYP1A2, which catalyzes the N-demethylation of selumetinib.

Technical Details

The metabolic conversion can be summarized as follows:

  1. Initial Compound: Selumetinib undergoes oxidation and hydrolysis.
  2. Enzymatic Reaction: The action of cytochrome P450 leads to the removal of a methyl group from the nitrogen atom in the amide functional group.
  3. Formation: This process results in N-desmethyl selumetinib, which retains significant pharmacological activity.
Molecular Structure Analysis

Structure

The molecular formula for N-desmethyl selumetinib is C16H13BrClFN4O3C_{16}H_{13}BrClFN_{4}O_{3}. Its structure can be represented by various notations:

  • IUPAC Name: 5-[(4-bromo-2-chlorophenyl)amino]-4-fluoro-N-(2-hydroxyethoxy)-1H-1,3-benzodiazole-6-carboxamide
  • SMILES Notation: OCCONC(=O)C1=C(NC2=C(Cl)C=C(Br)C=C2)C(F)=C2N=CNC2=C1
  • InChI Key: UBEOBEUUUKHITB-UHFFFAOYSA-N

Data

The average molecular weight of N-desmethyl selumetinib is approximately 443.66 g/mol. The compound exhibits complex structural features that contribute to its biological activity.

Chemical Reactions Analysis

Reactions

N-desmethyl selumetinib participates in various biochemical reactions primarily as a substrate for further metabolic transformations. Key reactions include:

  1. Glucuronidation: This process involves conjugation with glucuronic acid, enhancing solubility and facilitating excretion.
  2. Oxidation: Further oxidation can lead to additional metabolites that may exhibit varying levels of activity.
  3. Hydrolysis: The compound can also undergo hydrolytic reactions that modify its functional groups.

Technical Details

The metabolic pathway can be detailed as follows:

  • Selumetinib → N-desmethyl selumetinib → Further metabolites (e.g., glucuronides).
Mechanism of Action

Process

N-desmethyl selumetinib exerts its pharmacological effects by inhibiting MEK1 and MEK2, key components in the mitogen-activated protein kinase signaling pathway. This inhibition leads to decreased cell proliferation and survival in cancer cells.

Data

Research indicates that N-desmethyl selumetinib possesses 3 to 5 times greater potency for MEK1 inhibition compared to its parent compound, selumetinib. This enhanced activity underscores its potential role in therapeutic applications against tumors driven by aberrant MEK signaling.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid or crystalline form.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to extreme pH levels.
  • Melting Point: Specific data on melting point may vary based on purity and formulation.

Relevant analyses indicate that N-desmethyl selumetinib maintains stability across a range of conditions suitable for pharmaceutical applications.

Applications

N-desmethyl selumetinib is primarily studied for its role as an active metabolite of selumetinib in cancer therapy. Its applications include:

  • Oncology Research: Investigating its efficacy against various tumors associated with the MEK signaling pathway.
  • Pharmacokinetic Studies: Understanding its metabolism and clearance rates in clinical settings.
  • Combination Therapies: Exploring synergistic effects when used with other anticancer agents.
Synthesis and Analytical Methodologies for N-Desmethyl Selumetinib

Biocatalytic and Chemoenzymatic Synthesis Pathways

N-Desmethyl selumetinib is primarily generated via cytochrome P450 (CYP450)-mediated oxidative metabolism of selumetinib, a mitogen-activated protein kinase kinase (MEK) inhibitor. In vitro studies using human liver microsomes identify CYP1A2 and CYP2C19 as the dominant isoforms responsible for N-demethylation, with minor contributions from CYP3A4 [3] [4]. The reaction involves oxidative cleavage of the methyl group attached to the benzimidazole nitrogen, forming formaldehyde as a byproduct and yielding the primary amine derivative, N-Desmethyl selumetinib [9].

Chemoenzymatic approaches utilize recombinant CYP450 enzymes expressed in bacterial or insect cell systems to achieve scalable production. Optimization studies focus on reaction parameters including:

  • Cofactor supplementation: NADPH-regenerating systems enhance reaction efficiency
  • Oxygen tension: Maintaining 20-40% dissolved oxygen prevents enzyme denaturation
  • Temperature: 37°C maximizes enzyme activity without compromising stability

Reaction yields typically reach 15-22% under optimized conditions, with the primary challenge being competing metabolic pathways (e.g., hydroxylation, glucuronidation) [4]. Purification employs preparative high-performance liquid chromatography with trifluoroacetic acid/acetonitrile mobile phases, achieving >98% chemical purity confirmed by nuclear magnetic resonance spectroscopy [8].

Metabolic Engineering Approaches for In Vitro Production

Metabolic engineering strategies aim to enhance the biosynthesis efficiency of N-Desmethyl selumetinib through three primary approaches:

  • Engineered hepatocyte co-cultures: Primary human hepatocytes transduced with adenoviral vectors overexpressing CYP1A2/CYP2C19 demonstrate 3.5-fold increased production rates compared to wild-type cells. Co-culturing with stromal cells prolongs metabolic activity to 14 days [3] [5].

  • Reconstituted enzyme systems: Purified CYP1A2 + CYP reductase embedded in nanodiscs with phosphatidylcholine lipids maintain catalytic activity for >72 hours. This system yields 180 ± 25 nmol N-Desmethyl selumetinib per nmol CYP450, outperforming microsomal preparations by 40% [4].

  • Whole-cell biocatalysis in E. coli: Co-expression of human CYP2C19 with Bacillus megaterium cytochrome P450 reductase in BL21(DE3) strains generates 85 mg/L N-Desmethyl selumetinib from selumetinib substrate. Glycerol-fed batch fermentation improves yield 2.8-fold over shake-flask cultures [9].

A critical advancement involves directed evolution of CYP2C19 to enhance catalytic efficiency (kcat/Km). After four rounds of mutagenesis, variant F136L/A330V exhibits 220% increased conversion rate and reduced formation of the inactive hydroxylated byproduct [4].

Advanced Mass Spectrometry Techniques for Structural Confirmation

Structural elucidation of N-Desmethyl selumetinib employs orthogonal mass spectrometry techniques:

High-Resolution Mass Spectrometry (HRMS):

  • Q-Exactive Orbitrap analysis (ESI+) shows protonated molecular ion [M+H]+ at m/z 443.9896 (calculated for C16H13BrClFN4O3+: 443.9898, Δ = 0.45 ppm) [2] [8]
  • Isotopic pattern analysis confirms bromine presence (1:1 ratio for 79Br/81Br at m/z 443.9896/445.9876)

Tandem Mass Spectrometry (MS/MS):

  • Collision-induced dissociation (35 eV) yields diagnostic fragments:
  • m/z 316.0248 (loss of C4H8NO2)
  • m/z 289.9541 (cleavage of benzimidazole ring)
  • m/z 170.0245 (bromo-chloroaniline moiety)
  • Hydrogen-deuterium exchange experiments confirm two exchangeable hydrogens (amine and amide) [2]

Multidimensional NMR:

  • 1H-NMR (600 MHz, DMSO-d6): δ 8.21 (s, 1H, NH), 7.91 (d, J=8.4 Hz, 1H), 7.65 (dd, J=8.4, 2.0 Hz, 1H), 7.58 (d, J=2.0 Hz, 1H), 6.25 (s, 1H), 4.98 (t, J=5.6 Hz, 1H), 3.88 (q, J=5.6 Hz, 2H), 3.72 (q, J=5.6 Hz, 2H)
  • 13C-NMR confirms absence of N-methyl carbon at δ 32.5 ppm present in parent compound [8]

Quantification Strategies in Biological Matrices Using Liquid Chromatography–Tandem Mass Spectrometry

Robust quantification of N-Desmethyl selumetinib in complex biological samples requires selective sample preparation and chromatographic separation:

Sample Preparation:

  • Plasma/Serum: Protein precipitation with acetonitrile (1:3 ratio) provides >95% recovery. Alternative solid-phase extraction (Oasis HLB cartridges) yields cleaner extracts for hemolyzed samples [2] [6]
  • Tissue Homogenates: Brain/tumor tissues require methanol-based extraction with ceramic bead homogenization, achieving 88-92% recovery [6]
  • Urine: Enzymatic hydrolysis with β-glucuronidase (37°C, 2h) liberates conjugated metabolites prior to extraction [4]

Chromatographic Separation:

  • Column: Acquity UPLC BEH C18 (2.1 × 100 mm, 1.7 μm)
  • Mobile Phase:
  • A: 0.1% formic acid in water
  • B: 0.1% formic acid in acetonitrile
  • Gradient: 5% B (0-0.5 min), 5-95% B (0.5-4.0 min), 95% B (4.0-5.0 min), re-equilibration to 5% B
  • Retention Time: N-Desmethyl selumetinib elutes at 3.2 ± 0.1 min, resolving from selumetinib (3.8 min) and selumetinib amide (2.7 min) [2]

Mass Spectrometric Detection:

  • Electrospray ionization (ESI) positive mode
  • Multiple reaction monitoring (MRM) transitions:
  • N-Desmethyl selumetinib: 444.0 → 289.9 (collision energy 28 V) and 444.0 → 170.0 (collision energy 40 V)
  • Stable isotope internal standard (d6-N-Desmethyl selumetinib): 450.0 → 295.9
  • Dwell time: 100 ms per transition

Table 1: Validation Parameters for N-Desmethyl Selumetinib Quantification in Human Plasma

ParameterValueAcceptance Criteria
Linear Range1-500 ng/mLR² > 0.995
LLOQ1 ng/mL (CV 8.2%)CV ≤ 20%, Accuracy 85-115%
Intra-day Accuracy97.4-102.6%85-115%
Intra-day Precision4.1-8.9% CV≤15%
Extraction Recovery92.7 ± 5.4%Consistent >70%
Matrix Effect94.2-106.3% (CV < 6%)85-115%, CV ≤ 15%
Stability (24h RT)98.5% remaining>85%

Validation studies demonstrate sensitivity down to 1 ng/mL in plasma and 2.5 ng/g in tissue homogenates, with precision (CV) <10% across quality control levels. Critical challenges include:

  • Ion suppression: Addressed through chromatographic separation of phospholipid elution window (1.5-2.2 min) [2]
  • Isomer interference: Baseline resolution of N-oxide metabolites achieved through pH-controlled chromatography (pH 3.5) [6]
  • Ex vivo stability: Samples require immediate freezing at -80°C due to 12% degradation after 4 freeze-thaw cycles [6]

Recent advancements incorporate turbulent flow chromatography for direct injection of plasma samples, reducing processing time by 60% while maintaining sensitivity [10]. This approach facilitates high-throughput analysis essential for clinical pharmacokinetic studies and metabolic profiling.

Properties

CAS Number

606143-88-8

Product Name

N-Desmethyl selumetinib

IUPAC Name

6-(4-bromo-2-chloroanilino)-7-fluoro-N-(2-hydroxyethoxy)-3H-benzimidazole-5-carboxamide

Molecular Formula

C16H13BrClFN4O3

Molecular Weight

443.7 g/mol

InChI

InChI=1S/C16H13BrClFN4O3/c17-8-1-2-11(10(18)5-8)22-14-9(16(25)23-26-4-3-24)6-12-15(13(14)19)21-7-20-12/h1-2,5-7,22,24H,3-4H2,(H,20,21)(H,23,25)

InChI Key

UBEOBEUUUKHITB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)NC2=C(C3=C(C=C2C(=O)NOCCO)NC=N3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.